t-Boc-N-Amido-PEG2-Ms
Overview
Description
t-Boc-N-Amido-PEG2-Ms is a polyethylene glycol (PEG) linker that contains a tert-butoxycarbonyl (t-Boc) protecting group and a mesyl (Ms) group. The t-Boc group can be removed under acidic conditions, while the mesyl group serves as a good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases the water solubility of the compound, making it useful in various chemical and biological applications .
Mechanism of Action
Target of Action
t-Boc-N-Amido-PEG2-Ms is a PEG linker that contains a Boc protecting group and a mesyl group . The primary targets of this compound are molecules that can undergo nucleophilic substitution reactions .
Mode of Action
The t-Boc group in the compound can be removed under acidic conditions . This exposes an amine group that can react with other molecules. The mesyl group is a good leaving group for nucleophilic substitution reactions . This means it can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond.
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the molecules it is linked to. The compound itself can participate in nucleophilic substitution reactions . This can lead to the formation of new bonds and the creation of larger, more complex molecules.
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases the water solubility of the compound . This can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially improving its bioavailability.
Result of Action
The result of this compound’s action is the formation of new molecules through nucleophilic substitution reactions . The exact molecular and cellular effects depend on the molecules it is linked to and the biological context.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the removal of the t-Boc group occurs under acidic conditions . Additionally, the hydrophilic PEG spacer can interact with the aqueous environment, influencing the compound’s solubility and potentially its stability .
Biochemical Analysis
Biochemical Properties
t-Boc-N-Amido-PEG2-Ms plays a crucial role in biochemical reactions due to its unique structure. The mesyl group is a good leaving group for nucleophilic substitution reactions . This property allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biomolecules involved and the reaction conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. The mesyl group is a good leaving group for nucleophilic substitution reactions . This property allows it to bind to various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Boc-N-Amido-PEG2-Ms is synthesized through a series of chemical reactions involving the introduction of the t-Boc and mesyl groups to a PEG backbone. The synthesis typically involves the following steps:
Protection of the Amine Group: The amine group of the PEG is protected using the t-Boc group under basic conditions.
Mesylation: The hydroxyl group of the PEG is converted to a mesyl group using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG are reacted with t-Boc and mesylating agents under controlled conditions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels (typically ≥ 98%)
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-Amido-PEG2-Ms undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The mesyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The t-Boc group can be removed under acidic conditions to expose the amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the t-Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted PEG derivatives are formed.
Deprotected Amine: Removal of the t-Boc group yields the free amine derivative .
Scientific Research Applications
t-Boc-N-Amido-PEG2-Ms has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in bioconjugation reactions.
Biology: Facilitates the attachment of biomolecules to surfaces or other biomolecules, enhancing solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Utilized in the production of functionalized materials and polymers for various industrial applications .
Comparison with Similar Compounds
t-Boc-N-Amido-PEG2-Ms can be compared with other PEG linkers that have different functional groups. Some similar compounds include:
t-Boc-N-Amido-PEG1-Ms: Contains a shorter PEG chain, resulting in lower solubility.
t-Boc-N-Amido-PEG3-Ms: Contains a longer PEG chain, offering higher solubility.
t-Boc-N-Amido-PEG2-CH2CO2H: Features a carboxyl group instead of a mesyl group, providing different reactivity and applications
This compound stands out due to its balanced PEG chain length, which offers an optimal combination of solubility and reactivity for various applications.
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethyl methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO6S/c1-10(2,3)17-9(12)11-5-6-15-7-8-16-18(4,13)14/h5-8H2,1-4H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLSZXWATPDDQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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